Citromycetin

Description

This compound has been reported in Penicillium restrictum, Penicillium striatisporum, and other organisms with data available.

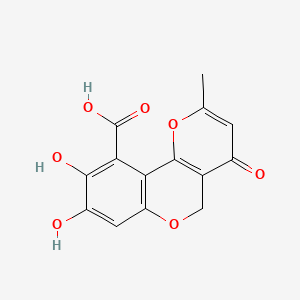

structure

Structure

3D Structure

Propriétés

IUPAC Name |

8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEPGKZPVDAVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197283 | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-60-4 | |

| Record name | Citromycetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citromycetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citromycetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITROMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9JP1YA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the origin of Citromycetin

An In-depth Technical Guide on the Origin of Citromycetin

Abstract

This compound is a naturally occurring polyketide first identified as a yellow pigment produced by fungi of the genus Citromyces, now classified under Penicillium.[1][2] This bioactive metabolite has since been isolated from various terrestrial and marine-derived Penicillium species, including P. frequentans, P. bilaii, and P. striatisporum.[3] Its chemical structure is a pyranobenzopyranone derivative, formally named 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] Biosynthetic studies utilizing isotopic labeling have confirmed its origin from the polyketide pathway, involving the condensation of seven acetate units. While its biological activity is an area of ongoing research, related polyketides exhibit a wide range of effects, including cytotoxic and antimicrobial properties.[3] This document provides a comprehensive overview of the origin, discovery, biosynthesis, and chemical nature of this compound, intended for researchers in natural product chemistry and drug development.

Discovery and Fungal Origin

This compound was first described as a yellow colouring matter produced by fungal species belonging to the genus Citromyces.[1] This genus was historically distinguished by its ability to produce citric acid from sugar fermentation.[1][2] However, subsequent taxonomic revisions have largely integrated these species into the genus Penicillium.[2]

Over the years, this compound has been isolated from a variety of Penicillium species, indicating its distribution within this fungal genus. It has been identified in both terrestrial and marine-derived fungal strains, highlighting the diverse ecological niches of its producers.

Data Presentation: Fungal Sources of this compound

The following table summarizes the known fungal species reported to produce this compound.

| Fungal Species | Environment | Reference |

| Citromyces spp. | Not specified | [1][2] |

| Penicillium frequentans | Not specified | |

| Penicillium bilaii | Marine-derived (Australia) | [3] |

| Penicillium striatisporum | Terrestrial (Australia) | [3][6] |

| Penicillium bissettii | Not specified | [3] |

| Penicillium glabrum | Not specified | [3] |

| Penicillium setosum | Not specified | [3] |

| Penicillium restrictum | Not specified | [6] |

Chemical Structure

This compound is a complex aromatic polyketide. Its molecular formula is C₁₄H₁₀O₇, with a molar mass of 290.227 g·mol⁻¹.[5] The formal IUPAC name for the compound is 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] It is also known by the synonym Frequentic acid.[6] The structure features a fused ring system, characteristic of many fungal polyketides.

Biosynthesis

The biosynthetic origin of this compound has been elucidated through isotopic labeling experiments, which confirm its formation via the polyketide pathway.

Experimental Protocols: Biosynthesis Investigation in P. frequentans

A key study investigating the biosynthesis of this compound involved the following general protocol:

-

Cultivation: Penicillium frequentans was cultured under conditions suitable for secondary metabolite production.

-

Precursor Feeding: The fungal cultures were supplemented with isotopically labeled precursors, specifically [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates, as well as [2-¹⁴C]malonate.

-

Isolation: After a period of incubation, this compound was extracted from the culture medium and mycelium and purified.

-

Analysis: The purified this compound was analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the ¹³C-labeled acetate units. Radioactivity measurements were used to quantify the incorporation from ¹⁴C-labeled malonate.

Data Presentation: Summary of Isotopic Labeling Results

The experiments demonstrated that the this compound backbone is assembled from seven intact acetate units, consistent with a polyketide origin. The incorporation of [2-¹⁴C]malonate suggested the involvement of two distinct starter units in the biosynthetic pathway.

| Labeled Precursor | Analytical Method | Key Finding | Reference |

| [1-¹³C]-, [2-¹³C]-, [1,2-¹³C₂]-acetate | ¹³C NMR | Incorporation of seven intact acetate units confirmed a polyketide biosynthesis pathway. | |

| [2-¹⁴C]malonate | Radioactivity Measurement | The distribution of radioactivity was consistent with the utilization of two starter units. |

Several potential advanced precursors, including 2,4-dihydroxy-6-methylbenzoic acid, 4,5,7-trihydroxyphthalide, and 4,7-dihydroxy-5-methyl-coumarin, were synthesized with ¹⁴C labels and fed to the culture, but none were incorporated into the final this compound structure.

Mandatory Visualization: Proposed Biosynthetic Assembly

The following diagram illustrates the logical flow of the polyketide synthase (PKS) assembly line for the this compound backbone, starting from acetate and malonate units.

Caption: Conceptual workflow of this compound biosynthesis.

Isolation and Characterization Workflow

The process of obtaining pure this compound from its fungal source for study involves multiple steps of extraction, separation, and analysis.

Experimental Protocols: General Isolation and Structure Elucidation

A typical workflow for isolating and identifying this compound and related metabolites from a fungal culture, such as Penicillium bilaii, includes:

-

Fungal Cultivation: The producing strain (e.g., P. bilaii) is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelium are extracted with organic solvents (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography (e.g., over silica gel) and High-Performance Liquid Chromatography (HPLC), to separate the complex mixture into individual components.

-

Spectroscopic Analysis: The purified compound's structure is determined using a combination of detailed spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

-

Structure Confirmation: The final structure is assigned by correlating the spectroscopic data with literature values for known compounds, and through chemical derivatization or degradation studies if necessary.[3]

Mandatory Visualization: Experimental Workflow

The diagram below outlines a standard experimental workflow for the isolation and characterization of natural products like this compound.

Caption: Workflow for isolation and characterization.

Biological Activity

This compound is classified as a bioactive polyketide.[5] The broader class of polyketides is a rich source of compounds with diverse and potent biological activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties.[3] Specific studies on this compound have reported it to be weakly cytotoxic.[3] Further investigation is required to fully characterize its biological and pharmacological profile.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. Biogenetic-type total synthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C14H10O7 | CID 65029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Citromycetin from Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a bioactive polyketide, has been a subject of scientific interest since its initial discovery. Produced by various species of the fungal genus Penicillium, this natural product has demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. The protocols outlined herein are compiled from seminal and contemporary research, offering a practical resource for researchers in natural product chemistry, mycology, and drug discovery. The guide includes detailed experimental procedures, tabulated quantitative data for easy reference, and visualizations of the experimental workflow and biosynthetic pathway to facilitate a deeper understanding of the processes involved.

Introduction

First reported in 1931 by Hetherington and Raistrick, this compound is a yellow crystalline substance originally isolated from Citromyces species, which are now classified under the genus Penicillium. Subsequent research has identified this compound in various Penicillium species, including P. frequentans, P. bilaii, and P. striatisporum. As a polyketide, this compound is synthesized through the condensation of acetate units, a common biosynthetic pathway for a diverse range of secondary metabolites in fungi. The biological activities of this compound and its derivatives continue to be an area of active investigation, making robust and reproducible isolation protocols essential for further research and development.

This guide aims to provide the scientific community with a detailed and practical resource for the isolation and characterization of this compound from Penicillium cultures.

Biosynthesis of this compound

This compound is a classic example of a fungal polyketide, synthesized by a Type I iterative polyketide synthase (PKS). The biosynthesis involves the head-to-tail condensation of seven intact acetate units, which has been confirmed through isotopic labeling studies. The proposed biosynthetic pathway initiates with a starter acetyl-CoA unit, followed by the sequential addition of six malonyl-CoA extender units.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are compiled to provide a comprehensive workflow for the isolation and purification of this compound from Penicillium species.

Fungal Strain and Cultivation

A reliable strain for this compound production is Penicillium frequentans (e.g., CMI 91914).

Protocol 3.1.1: Fungal Cultivation

-

Inoculum Preparation: Grow P. frequentans on potato dextrose agar (PDA) slants at 25-28°C for 7-10 days until significant mycelial growth and sporulation are observed.

-

Liquid Culture: Prepare a sterile Czapek-Dox medium. Inoculate the liquid medium with the fungal spores from the agar slants.

-

Fermentation: Incubate the cultures at 28°C for 10-14 days in stationary flasks or in a shaker for submerged fermentation. The culture broth will typically turn a deep brown color.

Extraction of this compound

Protocol 3.2.1: Solvent Extraction

-

Acidification: After the incubation period, decant the culture broth and acidify to a pH of approximately 1-2 with 50% sulfuric acid. This will cause the precipitation of a brown, flocculant material containing this compound.

-

Filtration: Filter the acidified broth through a bed of Celite® under vacuum to collect the precipitate.

-

Solvent Extraction: The collected precipitate and Celite® are then extracted with a suitable organic solvent such as ethyl acetate. This can be done by suspending the solid material in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is generally required to obtain pure this compound.

Protocol 3.3.1: Column Chromatography

-

Initial Purification: The crude extract can be subjected to flash column chromatography on silica gel. A typical solvent system for elution is a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 7:3 v/v). This compound-containing fractions can often be visualized under UV light or by staining.

-

Further Purification: Fractions enriched with this compound may require further purification on a Sephadex LH-20 column, eluting with methanol, to remove closely related impurities.

Protocol 3.3.2: High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity this compound, reversed-phase HPLC is recommended.

-

Column: A C18 column (e.g., 250 x 10 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution system of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is effective. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

-

Detection: Monitor the elution at a wavelength of 254 nm or 340 nm.

-

Fraction Collection: Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₇ |

| Molecular Weight | 290.23 g/mol |

| Appearance | Yellow crystalline solid |

| UV-Vis (λmax in MeOH) | 254, 340 nm |

| Mass Spectrometry (ESI-MS) | m/z 291 [M+H]⁺, 289 [M-H]⁻ |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 (approx.) | br s | 1H | -COOH |

| 10.5 (approx.) | br s | 2H | Ar-OH |

| 6.5 - 7.5 (approx.) | m | 2H | Aromatic Protons |

| 6.1 (approx.) | s | 1H | Olefinic Proton |

| 2.8 (approx.) | s | 2H | -CH₂- |

| 2.2 (approx.) | s | 3H | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 170.0 (approx.) | -COOH |

| 160.0 - 165.0 (approx.) | Aromatic C-O |

| 140.0 - 150.0 (approx.) | Aromatic C |

| 110.0 - 130.0 (approx.) | Aromatic/Olefinic CH |

| 100.0 - 105.0 (approx.) | Aromatic C |

| 30.0 (approx.) | -CH₂- |

| 20.0 (approx.) | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Table 4: Typical Yield of a Related Polyketide, Citrinin, from Penicillium

| Stage of Purification | Yield (mg/L of culture) |

| Crude Extract | Varies |

| After Column Chromatography | Varies |

| Final Pure Compound (Citrinin) | ~530 |

Note: This yield is for the related compound citrinin and is provided as an estimate. The yield of this compound can vary significantly depending on the Penicillium strain and culture conditions.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Penicillium species. By following the outlined experimental protocols and utilizing the provided quantitative data and visualizations, researchers can efficiently isolate and characterize this bioactive polyketide. The methodologies described herein are intended to be a valuable resource for the scientific community, facilitating further exploration of the chemical and biological properties of this compound and its potential applications in medicine and biotechnology.

An In-Depth Technical Guide to the Physical and Chemical Properties of Citromycetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a polyketide metabolite primarily isolated from various species of Penicillium, has garnered interest for its bioactive properties, notably its antibacterial activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and analytical pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural product.

Chemical Identity and Structure

-

Systematic Name: 8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid

-

Synonyms: Frequentic acid

-

CAS Number: 478-60-4

-

Molecular Formula: C₁₄H₁₀O₇

-

Molecular Weight: 290.23 g/mol [1]

-

Chemical Structure:

-

SMILES: CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2

-

InChI: InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19)

-

Physical Properties

This section details the key physical properties of this compound, crucial for its handling, formulation, and analysis.

General Characteristics

This compound typically presents as a yellow solid or crystalline powder.[2]

Melting Point

The melting point of this compound is reported with some variability, indicating decomposition over a range. It is noted to effervesce at 155°C and decompose between 290-300°C, with considerable antecedent blackening.[1]

Solubility

This compound exhibits solubility in a range of organic solvents but has limited solubility in water.[3] Quantitative solubility data is summarized in the table below.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Notes |

| Appearance | Yellow solid | [2] |

| Melting Point | Effervescence at 155°C, decomposes at 290-300°C | [1] |

| Solubility | ||

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| Water | Limited solubility/Sparingly soluble | [1][3] |

| Aqueous Sodium Carbonate | Readily soluble | [1] |

| Chloroform | Sparingly soluble | [1] |

| Benzene | Insoluble | [1] |

| Hexane | Insoluble | [1] |

Chemical Properties and Spectral Data

This section outlines the chemical characteristics and provides an overview of the spectral data essential for the identification and structural elucidation of this compound.

Stability

This compound is reported to be stable to both acid and alkali at 100°C.[1]

Spectral Data

Comprehensive spectral analysis is fundamental for the unambiguous identification of this compound.

Table 2: Summary of Spectral Data for this compound

| Technique | Key Features |

| UV-Vis Spectroscopy | Data not available in the search results. |

| Infrared (IR) Spectroscopy | Data not available in the search results. |

| ¹H NMR Spectroscopy | Data not available in the search results. |

| ¹³C NMR Spectroscopy | A ¹³C NMR spectrum is available on PubChem, but detailed peak assignments are not provided.[4] |

| Mass Spectrometry (LC-MS) | Precursor m/z: 289.0354 [M-H]⁻. Key fragment: 245.0455.[4] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical and chemical properties of this compound, based on standard laboratory practices.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample (finely powdered)

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

-

Heating medium (silicone oil or similar)

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath.

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, DMSO)

-

Small vials or flasks with secure caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a vial.

-

The vial is securely capped and placed in a shaking incubator set at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, the suspension is centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.

-

The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in mg/mL.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To develop a method for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Suggested Method Parameters (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound (requires determination).

-

Injection Volume: 10 µL.

Workflow:

Caption: A generalized workflow for the HPLC analysis of this compound.

Biological Context and Signaling Pathways

Biosynthesis

This compound is a polyketide, a class of secondary metabolites produced by a wide range of organisms, including fungi.[5] The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis. While the specific enzymatic pathway for this compound has not been fully elucidated in the provided search results, it is known to be derived from a polyketide precursor. The biosynthesis of the related compound, citrinin, involves a non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes, including oxidases and reductases, which provides a likely model for this compound's formation.

Caption: A simplified schematic of the polyketide biosynthesis pathway leading to this compound.

Antibacterial Mechanism of Action (Hypothesized)

This compound is known to possess antibacterial activity.[3] While the precise signaling pathways affected by this compound are not yet fully understood, flavonoids, a broad class of compounds to which this compound is related, are known to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial signaling pathways.

Caption: Hypothesized antibacterial mechanisms of action for this compound.

Conclusion

This technical guide has synthesized the available information on the physical and chemical properties of this compound. While foundational data on its identity, structure, and qualitative solubility are established, there remain significant opportunities for further research. Specifically, detailed quantitative analysis of its solubility in a broader range of solvents, comprehensive spectral characterization (¹H NMR, ¹³C NMR with assignments, UV-Vis, and IR), and elucidation of its specific biosynthetic pathway and antibacterial mechanism of action will be crucial for advancing its potential applications in drug development and other scientific fields. This document serves as a starting point for such future investigations.

References

Citromycetin: A Comprehensive Technical Guide to a Polyketide Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin is a naturally occurring polyketide metabolite produced by various species of fungi, most notably from the Penicillium and Citromyces genera. First isolated in the early 20th century, this yellow crystalline compound, also known as frequentic acid, has garnered interest for its characteristic antibacterial activity, particularly against Gram-positive bacteria. As a member of the vast and structurally diverse polyketide family, this compound's biosynthesis is a fascinating example of fungal secondary metabolism, involving the iterative condensation of acetate units by a polyketide synthase (PKS) mega-enzyme. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, a detailed exploration of its biosynthetic pathway, comprehensive experimental protocols for its isolation, characterization, and biological evaluation, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and its derivatives.

Introduction

Fungal secondary metabolites represent a rich and historically significant source of bioactive compounds, with many serving as the basis for essential medicines. Among these, polyketides are a prominent class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). This compound (C₁₄H₁₀O₇) is a classic example of a fungal polyketide, produced by species such as Penicillium frequentans, P. vesiculosum, and various Citromyces species.[1] Its chemical structure is characterized by a pyranobenzopyran core. The primary biological activity associated with this compound is its antibacterial action against Gram-positive bacteria.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Chemical and Physical Properties

This compound is a yellow crystalline substance with a molecular formula of C₁₄H₁₀O₇ and a molecular weight of approximately 290.23 g/mol .[1][3] It is sparingly soluble in water and chloroform, but freely soluble in ethanol and aqueous sodium carbonate solutions.[1] The compound is noted for its stability in acidic and alkaline conditions, even at elevated temperatures.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₇ | [2][3] |

| Molecular Weight | 290.23 g/mol | [1][3] |

| Appearance | Yellow crystals | [1] |

| CAS Number | 478-60-4 | [1][2] |

| IUPAC Name | 8,9-dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid | [1] |

| Solubility | Freely soluble in ethanol and aqueous sodium carbonate; sparingly soluble in water and chloroform; insoluble in benzene and hexane. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound follows a typical polyketide pathway, originating from the condensation of acetyl-CoA and malonyl-CoA units. Isotopic labeling studies using ¹³C and ¹⁴C-labeled precursors have confirmed that the this compound backbone is assembled from seven intact acetate units.[4] The process is catalyzed by a Type I iterative polyketide synthase (PKS).

The proposed biosynthetic pathway begins with a starter unit, likely acetyl-CoA, which is extended by six molecules of malonyl-CoA. The growing polyketide chain undergoes a series of cyclization and modification reactions, which are orchestrated by the various domains of the PKS enzyme, to ultimately yield the characteristic pyranobenzopyran structure of this compound.

Experimental Protocols

Isolation of this compound from Penicillium frequentans

This protocol is adapted from the isolation of polyketides from Penicillium species.

4.1.1. Fungal Cultivation

-

Prepare a suitable liquid culture medium, such as Czapek-Dox broth.

-

Inoculate the sterile medium with a spore suspension or mycelial plugs of a this compound-producing strain of Penicillium frequentans.

-

Incubate the culture flasks at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

4.1.2. Extraction

-

After the incubation period, separate the mycelial biomass from the culture broth by filtration.

-

Acidify the culture filtrate to a pH of 3-4 with a suitable acid (e.g., 2M HCl).

-

Extract the acidified filtrate multiple times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the pooled fractions by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Characterization of this compound

The structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will show the characteristic absorption maxima of the chromophore in the this compound molecule.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria and medium, no this compound) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activity

The primary reported biological activity of this compound is its antibacterial effect against Gram-positive bacteria. While specific quantitative data is limited in the readily available literature, one study indicated that this compound was not active when tested against Staphylococcus aureus and Bacillus subtilis at concentrations less than 10 µg/mL.[5] Further research is needed to establish a comprehensive profile of its antibacterial spectrum and potency.

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | >10 | [5] |

| Bacillus subtilis | >10 | [5] |

| Enterococcus faecalis | Data not available |

Conclusion

This compound remains a noteworthy example of a fungal polyketide with established antibacterial properties. This guide has provided a detailed overview of its chemical nature, biosynthetic origins, and methods for its study. While its antibacterial potency may not rival that of clinically established antibiotics, its unique chemical scaffold could serve as a starting point for the development of novel antibacterial agents through medicinal chemistry efforts. Further investigation into its precise mode of action, the elucidation of the complete enzymatic machinery of its biosynthesis, and a more thorough evaluation of its biological activity against a broader panel of pathogens are warranted to fully unlock the potential of this fungal metabolite. The detailed protocols and structured data presented herein are intended to provide a solid foundation for such future research endeavors.

References

In-Depth Technical Guide to the Antibacterial Spectrum of Activity for Citromycetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of the fungal metabolite, Citromycetin. The document is structured to provide readily accessible quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action to support further research and development efforts.

Core Data Presentation

The antibacterial activity of this compound has been evaluated against a variety of bacterial strains. The following table summarizes the available quantitative data on its in vitro efficacy, primarily expressed as Minimum Inhibitory Concentration (MIC) values.

| Bacterial Species | Gram Stain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | Cocci | 64[1] |

| Vibrio cholerae | Gram-Negative | Bacilli | 64[1] |

| Shigella flexneri | Gram-Negative | Bacilli | 64[1] |

Experimental Protocols

To ensure reproducibility and standardization of antibacterial susceptibility testing for this compound, detailed protocols for two common methods are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile multichannel pipettes and tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

-

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Paper disks impregnated with a known concentration of this compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

-

Application of Antibiotic Disks:

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

-

The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to this compound based on standardized interpretive charts.

-

Mandatory Visualizations

Experimental Workflow for Antibacterial Spectrum Determination

The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a test compound like this compound.

Hypothetical Mechanism of Action: Interference with Bacterial Processes

While the specific molecular targets and signaling pathways affected by this compound are not yet fully elucidated, the following diagram presents a generalized model of how an antibacterial compound might exert its effects.

References

Citromycetin's Activity Against Gram-Positive Bacteria: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a fungal metabolite, has demonstrated inhibitory activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's antibacterial properties. Due to the scarcity of publicly available data, this paper also explores the plausible mechanisms of action based on its structural similarity to the xanthone class of antibiotics. This document summarizes the available quantitative data, details relevant experimental protocols for assessing antibacterial activity, and presents hypothesized signaling pathways and mechanisms of action through descriptive diagrams.

Introduction to this compound

This compound is a naturally occurring antibiotic produced by fungi of the Penicillium and Citromyces genera.[1] Its chemical formula is C₁₄H₁₀O₇, and it possesses a pyranobenzopyran structure, which is a core component of the broader xanthone class of compounds.[1][2] While initial studies have confirmed its activity against Gram-positive bacteria, extensive research into its full spectrum of activity and mechanism of action is not widely published.[3] This guide aims to consolidate the existing information and provide a framework for future research and development.

Quantitative Data on Antibacterial Activity

The publicly available quantitative data on the antibacterial activity of this compound is sparse. The most definitive data point found is its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 64 |

Note: This data is based on limited available literature. Further studies are required to establish a comprehensive antibacterial profile of this compound against a wider range of Gram-positive bacteria.

Experimental Protocols for Determining Antibacterial Activity

Standardized methods are crucial for evaluating the efficacy of antimicrobial agents. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric in assessing antibacterial activity.

Agar Dilution Method

The agar dilution method is a reference standard for MIC determination.[3][4]

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, DMF, or DMSO) at a high concentration (e.g., 10 mg/mL).[1]

-

Serial Dilution: Perform a series of twofold dilutions of the antibiotic stock solution to create a range of concentrations.

-

Incorporation into Agar: Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar at 45-50°C. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[4]

Broth Microdilution Method

The broth microdilution method is a widely used, high-throughput alternative for MIC testing.

Protocol:

-

Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible growth (i.e., no turbidity) in the well.

Experimental workflow for MIC determination.

Hypothesized Mechanism of Action of this compound

Due to the lack of direct studies on the mechanism of action of this compound, a putative mechanism is proposed based on its structural similarity to xanthone antibiotics. Xanthones are known to exhibit multifaceted antibacterial activities, often targeting multiple cellular processes.[4][5]

The proposed mechanisms for this compound's activity against Gram-positive bacteria include:

-

Disruption of Cell Wall Integrity: Xanthones can interfere with the synthesis of the bacterial cell wall.[5] This may involve the inhibition of key enzymes responsible for peptidoglycan synthesis or interaction with cell wall components like lipoteichoic acid.[5]

-

Inhibition of DNA Replication: Some xanthone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5] By binding to this enzyme, they can prevent the supercoiling and uncoiling of DNA, leading to a halt in replication and ultimately cell death.

Hypothesized mechanisms of this compound action.

Putative Signaling Pathway Interference

Based on the hypothesized inhibition of DNA gyrase, a key enzyme in DNA replication, the following diagram illustrates the potential disruption of this critical cellular process by this compound.

Hypothesized DNA gyrase inhibition pathway.

Conclusion and Future Directions

This compound presents a potential, yet underexplored, avenue for the development of new antibiotics against Gram-positive bacteria. The current body of knowledge is limited, highlighting a significant need for further research. Future studies should focus on:

-

Comprehensive MIC Profiling: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive pathogens, including resistant strains such as MRSA and VRE.

-

Mechanism of Action Elucidation: Conducting detailed studies to definitively identify the molecular target(s) and mechanism(s) of action of this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

A deeper understanding of this compound's antibacterial properties will be instrumental in assessing its potential as a future therapeutic agent in the fight against antimicrobial resistance.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C14H10O7 | CID 65029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Citromycetin: A Technical Overview of its Molecular Properties and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and biosynthetic pathway of Citromycetin, a polyketide metabolite with known biological activities.

Core Molecular Data

This compound is a naturally occurring compound produced by various species of Penicillium.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₇ | [1][2][3][4] |

| Molecular Weight | 290.23 g/mol | [1][4][5] |

| Alternate Name | Frequentic acid | [1][2] |

| CAS Number | 478-60-4 | [1][2][3] |

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the polyketide pathway. Experimental evidence from labeling studies has demonstrated that its carbon skeleton is derived from the head-to-tail condensation of seven intact acetate units.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed pathway for the formation of the this compound backbone from acetate precursors.

Proposed biosynthetic pathway of this compound via polyketide synthesis.

Experimental Protocols

Elucidation of the Biosynthetic Pathway

The determination of the polyketide origin of this compound typically involves isotopic labeling studies. A general methodology is outlined below.

Objective: To confirm the incorporation of acetate units into the this compound backbone.

Materials:

-

Culture of a this compound-producing fungus (e.g., Penicillium frequentans).

-

Defined culture medium.

-

¹³C-labeled sodium acetate (e.g., [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate).

-

Standard solvents for extraction and chromatography.

-

NMR spectrometer.

Procedure:

-

Culturing: Inoculate the fungal strain into a suitable liquid culture medium.

-

Precursor Feeding: After an initial growth period, introduce the ¹³C-labeled sodium acetate to the culture.

-

Incubation: Continue the fermentation for a period that allows for the production and accumulation of this compound.

-

Extraction: At the end of the fermentation, harvest the mycelium and/or culture broth. Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

NMR Analysis: Acquire the ¹³C NMR spectrum of the purified, labeled this compound.

-

Data Interpretation: Compare the ¹³C NMR spectrum of the labeled this compound with that of an unlabeled standard. Enhanced signals in the spectrum of the labeled compound will indicate the positions of ¹³C incorporation from the acetate precursor, thereby elucidating the folding pattern of the polyketide chain.

References

- 1. Biosynthesis of this compound: incorporation of [1-13C]-, [2-13C]-, and [1,2-13C2]acetates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An investigation of the biosynthesis of this compound in Penicillium frequentans using 13C- and 14C-labelled precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Citromycetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Citromycetin, a polyketide antibiotic. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of poorly water-soluble compounds like this compound.

Introduction to this compound

This compound (CAS Number: 478-60-4) is a bioactive polyketide that has been isolated from various species of Penicillium.[1] It is known to be active against Gram-positive bacteria.[2] Its chemical formula is C₁₄H₁₀O₇, with a molecular weight of approximately 290.22 g/mol .[3] Understanding the solubility profile of this compound is crucial for its potential development as a therapeutic agent, as solubility significantly impacts bioavailability and formulation strategies.[4]

Qualitative Solubility Profile

Published data and supplier information consistently indicate the following solubility characteristics for this compound:

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[2][5] |

| Dimethyl sulfoxide (DMSO) | Soluble[2][5] |

| Ethanol | Soluble[2][5] |

| Methanol | Soluble[2][5] |

| Water | Limited solubility[2] |

This table summarizes the available qualitative data. No specific quantitative values (e.g., mg/mL) for the solubility of this compound in these solvents have been reported in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the aqueous and non-aqueous solubility of a poorly water-soluble compound like this compound. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.[6]

3.1. Materials and Equipment

-

This compound (as a solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The general workflow for determining the equilibrium solubility is depicted below.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

3.3. Detailed Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a precise volume of the desired solvent. For aqueous solubility, it is recommended to use buffers at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-dependent solubility.[7]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this typically requires 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

Carefully collect the supernatant (the saturated solution) using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original undiluted filtrate based on the dilutions and the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Logical Flow of Solubility Testing

The decision-making process in a solubility testing workflow involves a series of logical steps to ensure accurate and reliable data generation.

Caption: Logical workflow for a solubility determination experiment.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, its qualitative solubility in common organic solvents is established. For researchers and drug development professionals, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of this compound under various conditions. Such data is indispensable for advancing the preclinical and formulation development of this promising natural product. The generation of accurate solubility data will be a critical step in unlocking the full therapeutic potential of this compound.

References

Citromycetin: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycetin is a polyketide metabolite of fungal origin that has garnered interest within the scientific community due to its bioactive properties. As a member of the pyranonaphthoquinone class of compounds, it shares structural similarities with other biologically active natural products. This technical guide provides an in-depth overview of the natural sources of this compound, the microorganisms known to produce it, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, microbial biotechnology, and the development of novel therapeutic agents.

Natural Sources and Producing Organisms

This compound is exclusively known to be produced by various species of filamentous fungi, primarily belonging to the genus Penicillium. These fungi have been isolated from a diverse range of terrestrial and marine environments, highlighting the widespread distribution of this compound-producing strains. While a comprehensive comparative analysis of production yields is limited by the lack of standardized reporting in the literature, a number of Penicillium species have been definitively identified as producers.

| Producing Organism | Environment/Source | Reference(s) |

| Penicillium frequentans | Terrestrial | |

| Penicillium restrictum | Not specified | |

| Penicillium striatisporum | Terrestrial | [1][2] |

| Penicillium bilaii | Marine-derived | [1] |

| Penicillium bissettii | Terrestrial (tree roots) | [3] |

| Penicillium glabrum | Terrestrial (sheep dung) | [4] |

| Penicillium setosum | Not specified | [1] |

| Penicillium sp. | Endophytic fungus from Garcinia nobilis | [5] |

Biosynthesis of this compound

This compound is biosynthesized via the polyketide pathway, a major route for the formation of secondary metabolites in fungi. The biosynthesis is initiated by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS). While the specific gene cluster for this compound has not been fully elucidated, its biosynthesis is thought to proceed through a pathway analogous to that of the structurally related mycotoxin, citrinin.

The proposed biosynthetic pathway begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by the NR-PKS. This process involves a series of decarboxylative Claisen condensations to elongate the polyketide chain. Following the formation of the polyketide backbone, a series of tailoring enzymes, including cyclases, oxidoreductases, and methyltransferases, modify the intermediate to yield the final this compound structure.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is a general guideline for the cultivation of Penicillium species for the production of this compound. Optimization of media components and culture conditions is recommended for each specific strain.

1. Fungal Strain and Inoculum Preparation:

-

Obtain a pure culture of a this compound-producing Penicillium species (e.g., P. frequentans, P. glabrum).

-

Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-28°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by flooding the agar plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

2. Fermentation:

-

Prepare a liquid fermentation medium. A suitable medium is Czapek-Dox broth, but other media can be tested for optimal production.

-

Dispense the medium into Erlenmeyer flasks (e.g., 100 mL of medium in a 250 mL flask).

-

Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

-

Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 14-21 days.

Isolation and Purification of this compound

This protocol is adapted from the isolation of polyketides from Penicillium species.[3]

1. Extraction:

-

After the fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

-

Acidify the culture filtrate to approximately pH 3 with a suitable acid (e.g., 1M HCl).

-

Extract the acidified filtrate multiple times with an equal volume of an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

-

Pool the fractions containing this compound.

-

For final purification, subject the enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

Quantitative Analysis of this compound by HPLC

1. Sample Preparation:

-

Dissolve a known amount of the purified this compound or the crude extract in a suitable solvent (e.g., methanol) to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectrophotometry).

-

Injection Volume: 10-20 µL.

3. Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Plot the peak area against the concentration to generate a linear regression curve.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the standard curve.

Conclusion

This compound represents a promising natural product with potential applications in drug development. This guide has summarized the known fungal producers of this compound, primarily within the Penicillium genus, and provided a framework for its production, isolation, and quantification. Further research is warranted to explore the full biosynthetic potential of these organisms, optimize fermentation conditions to enhance yields, and fully characterize the pharmacological properties of this compound. The methodologies and information presented here are intended to facilitate these future investigations and accelerate the translation of this natural product into valuable applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillium striatisporum [medbox.iiab.me]

- 3. Antimicrobial Polyketide Metabolites from Penicillium bissettii and P. glabrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Citromycetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycetin is a polyketide metabolite produced by several species of fungi belonging to the genus Penicillium, including Penicillium frequentans, Penicillium roseopurpureum, and certain endophytic strains. As a member of the polyketide family, this compound has garnered interest for its potential biological activities, which are reported to span antibacterial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the currently available scientific literature on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Antibacterial Activity

This compound has demonstrated selective antibacterial activity against specific pathogenic bacteria. Notably, studies have reported its efficacy against Vibrio cholerae and Shigella flexneri.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC Range (µg/mL) |

| Vibrio cholerae | 0.5 - 128 |

| Shigella flexneri | 0.5 - 128 |

It is important to note that this compound has been reported to be inactive against other bacterial species, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Acinetobacter sp., at concentrations below 10 µg/mL, suggesting a targeted spectrum of activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains is typically determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.

-

Bacterial Inoculum Preparation: The test bacterium is cultured overnight, and the inoculum is prepared by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells. Positive and negative controls (wells with bacteria and no compound, and wells with medium only, respectively) are included to ensure the validity of the assay.

Experimental workflow for MIC determination.

Anticancer Activity

While the broader class of polyketides is known for its anticancer potential, specific quantitative data on the cytotoxic effects of this compound against cancer cell lines are limited in the currently available literature. Further research is required to fully elucidate its anticancer properties.

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serial dilution, for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of interest, however, specific studies detailing its mechanisms of action and quantitative effects on inflammatory markers are not yet widely available.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

-

Cell Culture and Stimulation: RAW 264.7 cells are cultured in 96-well plates and then stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of varying concentrations of this compound.

-

Incubation: The cells are incubated for 24 hours to allow for the production of NO.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.

-

Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated wells to that in the LPS-stimulated control wells.

Signaling Pathways

Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. Given the known mechanisms of other anti-inflammatory and anticancer compounds, a potential area of investigation for this compound would be its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a fungal metabolite with demonstrated selective antibacterial activity. While its potential as an anticancer and anti-inflammatory agent is suggested by its chemical class, there is a clear need for further in-depth research to quantify these activities and elucidate the underlying molecular mechanisms. The experimental protocols and hypothetical signaling pathway outlined in this guide provide a framework for future investigations into the therapeutic potential of this promising natural product.

Unraveling the Polyketide Architecture of Citromycetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a bioactive secondary metabolite produced by several species of the fungus Penicillium, has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the polyketide nature of this compound. Through a comprehensive review of existing literature, this document outlines the experimental evidence establishing its biosynthetic origins, proposes a plausible enzymatic pathway for its formation, and details the experimental methodologies crucial for its study. Quantitative data from related fungal polyketide production are presented to offer a comparative context. Furthermore, this guide provides detailed experimental protocols and mandatory visualizations to facilitate a deeper understanding and further investigation into this fascinating molecule.